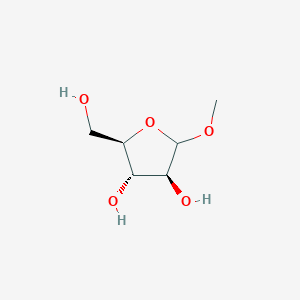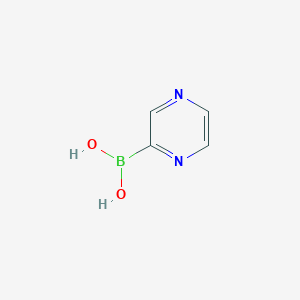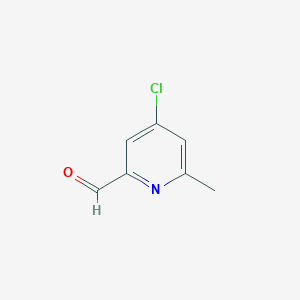
Methyl 2-(4-aminophenyl)acetate
Übersicht
Beschreibung
“Methyl 2-(4-aminophenyl)acetate” is a chemical compound with the CAS Number: 39552-81-3 . It has a molecular weight of 165.19 and its IUPAC name is methyl (4-aminophenyl)acetate . It is a yellow to brown liquid at room temperature .
Molecular Structure Analysis
The InChI code for “Methyl 2-(4-aminophenyl)acetate” is 1S/C9H11NO2/c1-12-9(11)6-7-2-4-8(10)5-3-7/h2-5H,6,10H2,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
“Methyl 2-(4-aminophenyl)acetate” is a liquid that is soluble in chloroform and methanol, but insoluble in water . It has a density of approximately 1.14 g/mL .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Monofluorinated Small Molecules Synthesis : Research has shown that 2-Amino-2-(2-fluorophenyl)acetic acid, a compound related to Methyl 2-(4-aminophenyl)acetate, demonstrates interesting chemical properties such as forming hydrogen bonds in its crystal structure (Burns & Hagaman, 1993).
- Antitumor Applications : A study explored the antitumor activities of 2-(4-Aminophenyl)benzothiazoles, closely related to Methyl 2-(4-aminophenyl)acetate, highlighting their potent and selective activity against various cancer cell lines (Chua et al., 1999).
- Synthesis of Clopidogrel Sulfate : An improved synthesis of Clopidogrel Sulfate involves the use of (S)-methyl 2-amino-2-(2-chlorophenyl)acetate, a compound related to Methyl 2-(4-aminophenyl)acetate, demonstrating its utility in pharmaceutical synthesis (Hu Jia-peng, 2012).
Biological and Pharmacological Activities
- Histone Deacetylase Inhibition : Research on N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, which shares a structural similarity with Methyl 2-(4-aminophenyl)acetate, indicated its role as a histone deacetylase inhibitor with potential as an anticancer drug (Zhou et al., 2008).
- Amine and Ester Reactivity : A study investigated the reaction of methyl 2-(4-allyl-2-methoxyphenoxy)acetate with various amines, exploring the chemical reactivity of compounds structurally related to Methyl 2-(4-aminophenyl)acetate (Novakov et al., 2017).
- Potential in Biochemical Sensors : The application of 4-Aminophenyl acetate, a derivative of Methyl 2-(4-aminophenyl)acetate, as a substrate for amperometric esterase sensors was explored, showcasing its potential in biochemical sensing technologies (Pariente et al., 1993).
Safety And Hazards
“Methyl 2-(4-aminophenyl)acetate” is classified under the GHS07 hazard class . The hazard statements associated with this compound are H302, H315, H319, H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P280, P305, P338, P351, which advise avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes: rinse cautiously with water for several minutes .
Eigenschaften
IUPAC Name |
methyl 2-(4-aminophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-12-9(11)6-7-2-4-8(10)5-3-7/h2-5H,6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVIVLENJTXGRAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-aminophenyl)acetate | |
CAS RN |
39552-81-3 | |
| Record name | methyl 2-(4-aminophenyl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![4-Iodobenzo[d][1,3]dioxole](/img/structure/B1591886.png)


![1-[3-(Trifluoromethyl)phenyl]propylamine](/img/structure/B1591889.png)

